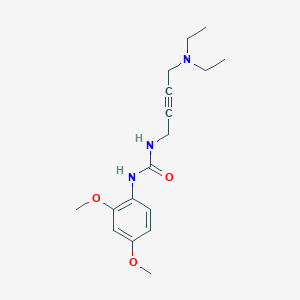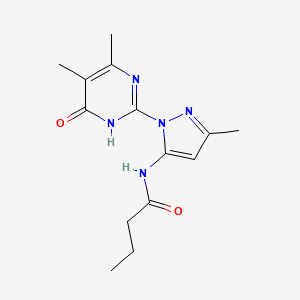
Cytidine 2',3',5'-tribenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Cytidine 2’,3’,5’-tribenzoate” is a derivative of Cytidine, which is a nucleoside molecule formed when cytosine is attached to a ribose ring . The specific compound “Cytidine 2’,3’,5’-tribenzoate” has a molecular formula of C37H28N6O9 and a molecular weight of 700.66 .
Molecular Structure Analysis
The molecular structure of “Cytidine 2’,3’,5’-tribenzoate” is complex due to the presence of multiple benzoate groups attached to the cytidine molecule . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.
Scientific Research Applications
1. Structural Insights and Derivative Formation
Cytidine and its derivatives, including Cytidine 2',3',5'-tribenzoate, have been a subject of interest due to their unique structural properties and potential for forming various derivatives. For instance, Brown et al. (1956) explored the structures of acyl derivatives of cytosine, including tribenzoate derivatives, providing foundational knowledge on the structural chemistry of these compounds (Brown, Todd, & Varadarajan, 1956).
2. Role in Antineoplastic Activity
Cytidine analogs like Cytidine 2',3',5'-tribenzoate have been investigated for their potential antineoplastic (anti-cancer) properties. Shealy and O'dell (1976) studied a carbocyclic analog of cytidine, highlighting its activity against cancer cells and leukemia in mice, which suggests potential applications of cytidine derivatives in cancer treatment (Shealy & O'dell, 1976).
3. Impact on Membrane Phospholipid Synthesis
Cytidine derivatives play a crucial role in the synthesis of phospholipids in cell membranes. G.-coviella and Wurtman (1992) demonstrated that cytidine, including its derivatives, can significantly influence the synthesis and levels of cell membrane phospholipids (G.-coviella & Wurtman, 1992).
4. Applications in Nucleotide Reagent Synthesis
Cytidine derivatives have applications in the synthesis of modified nucleotide reagents. Rohloff et al. (2015) reported the synthesis of chemically-modified derivatives of cytidine, useful in aptamer discovery and highlighting the versatility of cytidine derivatives in biochemical research (Rohloff et al., 2015).
5. Enzymatic Studies and Deamination Processes
Cytidine derivatives are important in studying enzymatic processes like deamination. Chabner et al. (1974) investigated cytidine deaminase, an enzyme catalyzing the deamination of cytidine, which is crucial in understanding the metabolism of cytidine and its analogs (Chabner et al., 1974).
properties
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O8/c31-23-16-17-33(30(37)32-23)26-25(41-29(36)21-14-8-3-9-15-21)24(40-28(35)20-12-6-2-7-13-20)22(39-26)18-38-27(34)19-10-4-1-5-11-19/h1-17,22,24-26H,18H2,(H2,31,32,37)/t22-,24-,25-,26-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTGQFREGXHRAN-VNSJUHMKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2862802.png)
![2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid](/img/structure/B2862805.png)
![2-(1H-indol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2862806.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone](/img/structure/B2862808.png)



![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-chloropyrimidine](/img/structure/B2862817.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2862820.png)


